7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione
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Overview
Description
7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused triazole and pyrazine ring system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-chloropyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF with the appropriate nucleophile.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted triazolopyrazines.
Scientific Research Applications
7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of microbial growth .
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its anticancer and antimicrobial activities.
1,2,4-Triazolo[4,3-b]pyridazine: Investigated for its potential as an anti-inflammatory agent.
1,2,4-Triazolo[4,3-a]quinazoline: Explored for its enzyme inhibitory properties.
Uniqueness: 7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. These characteristics make it a versatile scaffold for the development of new therapeutic agents and functional materials .
Properties
CAS No. |
68774-83-4 |
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Molecular Formula |
C5H4N4S |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione |
InChI |
InChI=1S/C5H4N4S/c10-5-4-8-7-3-9(4)2-1-6-5/h1-3H,(H,6,10) |
InChI Key |
NJRUXSSUCOLIID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C2C(=S)N1 |
Origin of Product |
United States |
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